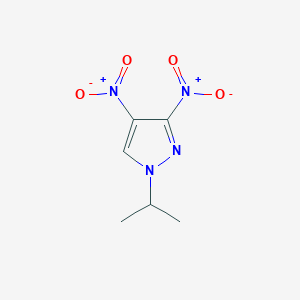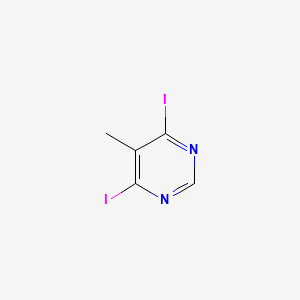
4,6-Diiodo-5-méthylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diiodo-5-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4I2N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of iodine atoms at positions 4 and 6, along with a methyl group at position 5, makes this compound unique and of interest in various chemical research fields.
Applications De Recherche Scientifique
4,6-Diiodo-5-methylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying substitution and coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Derivatives of 4,6-diiodo-5-methylpyrimidine are explored for their potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: It is used in the synthesis of dyes and pigments, particularly azo dyes, due to its ability to form stable and colorful compounds.
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives, such as 4,6-diiodo-5-methylpyrimidine, are biologically active compounds .
Mode of Action
It is known that pyrimidine derivatives can act as nucleophiles, attacking aldehyde carbon .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
Pharmacokinetics
The molecular weight of 4,6-diiodo-5-methylpyrimidine is 34591 , which may influence its bioavailability.
Result of Action
It is known that pyrimidine derivatives have a broad range of biological activities .
Action Environment
It is known that environmental factors can have a significant impact on the action of various compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diiodo-5-methylpyrimidine typically involves the iodination of 5-methylpyrimidine. One common method includes the reaction of 5-methylpyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through electrophilic substitution, where iodine atoms are introduced at the 4 and 6 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of 4,6-diiodo-5-methylpyrimidine may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diiodo-5-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, such as in the formation of azo compounds.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace iodine atoms.
Coupling Reactions: Diazonium salts can be used in the presence of a base to form azo derivatives.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4,6-diazido-5-methylpyrimidine or 4,6-dithio-5-methylpyrimidine can be formed.
Azo Compounds: Coupling with diazonium salts can yield various azo derivatives, which are often colorful and used in dye applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-5-methylpyrimidine: Similar structure but with chlorine atoms instead of iodine. It is less reactive due to the lower electronegativity of chlorine.
4,6-Dibromo-5-methylpyrimidine: Contains bromine atoms, which are intermediate in reactivity between chlorine and iodine.
4,6-Difluoro-5-methylpyrimidine: Fluorine atoms make the compound highly electronegative and less reactive in substitution reactions.
Uniqueness
4,6-Diiodo-5-methylpyrimidine is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This makes the compound more reactive in substitution and coupling reactions, allowing for the synthesis of a wider variety of derivatives. The iodine atoms also enhance the compound’s ability to participate in halogen bonding, which can be advantageous in designing biologically active molecules.
Propriétés
IUPAC Name |
4,6-diiodo-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4I2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNDCRLELNGQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2542098.png)
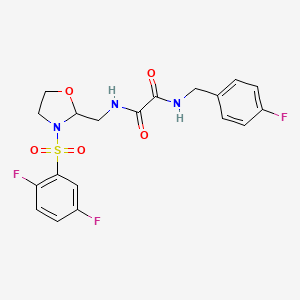
![Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2542103.png)
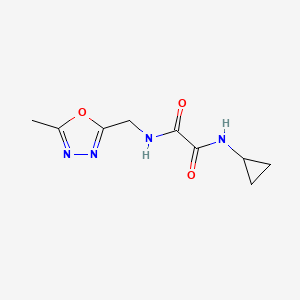
![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-](/img/structure/B2542105.png)

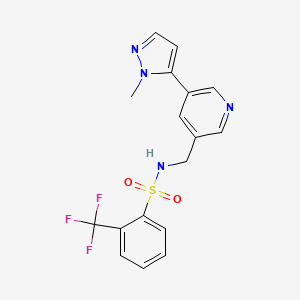

![3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2542112.png)

![N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2542117.png)
![2-Azaspiro[4.4]nonan-8-ol;hydrochloride](/img/structure/B2542118.png)
